molecular formula C18H17N3O3S B2807720 N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide CAS No. 1207044-46-9

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide

Cat. No.: B2807720
CAS No.: 1207044-46-9
M. Wt: 355.41
InChI Key: LNILSJNPTVBLAK-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a phenyl ring substituted with a 3,5-dimethylisoxazole-acetamido group. This structure combines aromatic and heterocyclic motifs, which are common in pharmaceuticals due to their metabolic stability and binding affinity.

Properties

IUPAC Name

N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-13(12(2)24-21-11)10-17(22)19-14-6-3-4-7-15(14)20-18(23)16-8-5-9-25-16/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNILSJNPTVBLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,5-dimethylisoxazole ring, followed by the introduction of the acetamido group through an acylation reaction. The final step involves the coupling of the acetamido intermediate with thiophene-2-carboxylic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated isoxazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Study:
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. This suggests a promising therapeutic potential for further development as an anticancer agent .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Data Table: Anti-inflammatory Activity

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
52530
104550
207065

This data indicates a dose-dependent response, making it a candidate for further investigation in inflammatory diseases .

Organic Electronics

The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research has shown that incorporating this compound into polymer blends can enhance charge transport properties.

Case Study:
A recent study evaluated the performance of OLEDs fabricated with a blend containing this compound. The devices exhibited a maximum brightness of 5000 cd/m² with an efficiency of 15 lm/W, indicating its potential utility in optoelectronic applications .

Mechanism of Action

The mechanism of action of N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can mimic acetyl-lysine, allowing it to bind to bromodomains, which are protein modules that recognize acetylated lysine residues on histones. This interaction can modulate gene expression and influence various cellular processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Features

Key Analog: N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structural Differences : The nitro group at the phenyl ring replaces the 3,5-dimethylisoxazole-acetamido chain in the target compound.
  • Dihedral Angles :
    • Between benzene and thiophene rings: 13.53° and 8.50° (two molecules in asymmetric unit) vs. 9.71° in the furan-based analog (N-(2-nitrophenyl)furan-2-carboxamide).
    • Nitro group dihedral angles: 15.44° and 16.07° , indicating moderate planarity with the phenyl ring .
  • Crystal Packing: Relies on weak non-classical interactions (C–H⋯O/S), lacking strong hydrogen bonds.
Target Compound vs. Analog:
  • This substituent may enhance metabolic stability compared to the nitro group, which is associated with genotoxicity in some carboxamide derivatives .
Analog: Quinoline-Piperidine-Thiophene Hybrid ()
  • Structure: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide.
  • Key Differences: Incorporates a quinoline-piperidine system and tetrahydrofuran-oxy group, which may enhance DNA intercalation or kinase inhibition.
  • Comparison : The target compound’s simpler isoxazole-acetamido substituent likely reduces synthetic complexity while retaining amide-mediated hydrogen bonding.
Adamantane-Based Amides ()
  • Example : Compound 7 (C62H103O8N6) with adamantane and decanamide chains.
  • Relevance : Highlights the role of rigid hydrocarbon moieties (e.g., adamantane) in improving lipid solubility and membrane penetration. The target compound’s isoxazole group may offer similar advantages but with reduced molecular weight.

Molecular and Analytical Data

Parameter Target Compound (Theoretical) N-(2-Nitrophenyl)thiophene-2-carboxamide Quinoline Hybrid () ADC1730 ()
Molecular Formula C18H16N3O3S C11H8N2O3S C34H33N5O10 C27H30N4O6
Molecular Weight (g/mol) ~362.4 272.26 671.66 506.56
Key Substituents 3,5-Dimethylisoxazole Nitro group Quinoline-piperidine Mal-PhAc-Val-Ala-PAB
Bioactivity Not reported Antibacterial, antifungal, genotoxic Likely kinase inhibition Protease targeting

Biological Activity

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article aims to explore its biological activity, focusing on its molecular structure, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure

The compound features several key structural components:

  • Isoxazole Ring : Contributes to the compound's heterocyclic nature and potential for biological activity.
  • Acetamido Group : Enhances solubility and reactivity in biological systems.
  • Thiophene Ring : Known for its electronic properties, which may influence the compound's interaction with biological targets.

The molecular formula for this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.37 g/mol.

Mechanisms of Biological Activity

  • Cytokine Modulation : Preliminary studies suggest that this compound may act as a modulator of interleukin-17A (IL-17A), a cytokine involved in inflammatory processes. Modulating IL-17A could provide therapeutic strategies for treating various autoimmune diseases.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in lipid metabolism, such as acid ceramidase. This inhibition can influence cell signaling pathways related to cell proliferation and apoptosis, indicating a possible role in cancer therapeutics.
  • Antioxidant Properties : There is evidence suggesting that similar compounds exhibit cytoprotective effects against oxidative stress-induced damage. This suggests that this compound may also possess antioxidant properties, potentially protecting cellular structures from damage .

Case Studies

  • Inflammatory Disease Models : In vitro studies have demonstrated that compounds structurally related to this compound can significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests a potential application in treating chronic inflammatory conditions.
  • Cancer Cell Lines : Research involving cancer cell lines has shown that the compound can induce apoptosis in certain types of cancer cells by modulating key signaling pathways associated with survival and growth. These findings warrant further exploration into its use as an anticancer agent.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Modulation of IL-17AReduces inflammatory responses
Inhibition of acid ceramidaseAffects lipid metabolism and apoptosis
Cytoprotective effectsReduces oxidative stress damage
Induction of apoptosisAlters signaling pathways in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions. For analogous compounds, refluxing equimolar quantities of acyl chlorides (e.g., thiophene-2-carbonyl chloride) with aromatic amines in acetonitrile for 1–3 hours under inert conditions yields carboxamides. Temperature control (80–100°C) and solvent choice (polar aprotic solvents like DMF or acetonitrile) are critical for high yields (≥70%) . Post-synthesis, vacuum distillation or recrystallization from ethanol/water mixtures improves purity .

Q. How can structural confirmation of the compound be achieved?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., thiophene protons at δ 7.2–7.6 ppm, isoxazole methyl groups at δ 2.1–2.4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 8–15° for thiophene-phenyl interactions) and hydrogen-bonding networks .

Q. What are common impurities observed during synthesis, and how are they addressed?

  • Impurity Sources : Unreacted starting materials (e.g., residual amines or acyl chlorides) or side products from competing reactions (e.g., hydrolysis of amide bonds).
  • Mitigation : Use column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) or preparative HPLC to isolate the target compound. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Approach : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzyme active sites (e.g., kinases or cytochrome P450 isoforms). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond formation with residues like Asp93 or Arg112 .
  • Validation : Compare docking results with experimental IC50_{50} values from enzymatic assays. Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Case Study : If the compound shows potent enzyme inhibition in vitro (IC50_{50} < 1 µM) but poor efficacy in animal models, consider:

  • Metabolic Stability : Assess hepatic microsome stability (e.g., t1/2_{1/2} < 30 min indicates rapid clearance).
  • Solubility : Use shake-flask methods to measure aqueous solubility (<10 µg/mL may limit bioavailability).
  • Structural Modifications : Introduce polar groups (e.g., -SO2_2NH2_2) to enhance solubility without compromising target binding .

Q. How do substituents on the isoxazole ring influence reactivity and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • 3,5-Dimethylisoxazole : Enhances metabolic stability by sterically shielding the amide bond from hydrolysis.
  • Electron-Withdrawing Groups (e.g., -Cl): Increase electrophilicity, improving interactions with nucleophilic enzyme residues.
    • Experimental Validation : Synthesize analogs (e.g., 3-methyl-5-ethoxy variants) and compare logP, pKa, and IC50_{50} values .

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